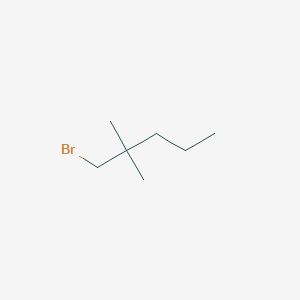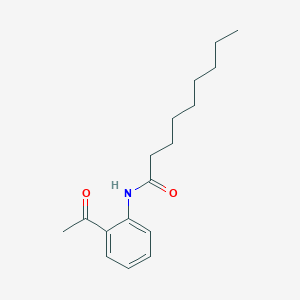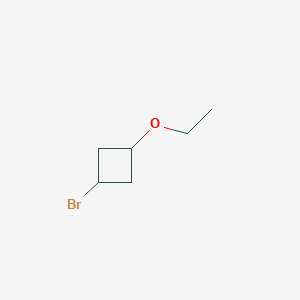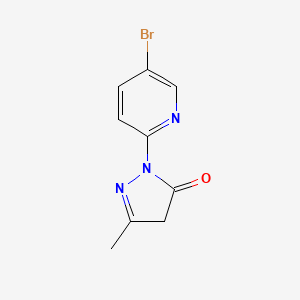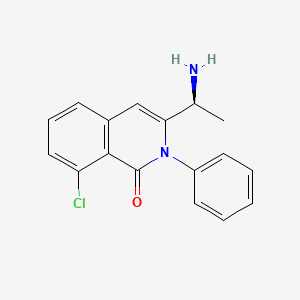
(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one
Vue d'ensemble
Description
(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one is a novel compound that has recently been synthesized and studied for its potential applications in scientific research. This compound has a broad range of biochemical and physiological effects, and it has been studied for its potential applications in various areas such as drug development, cancer research, and immunology.
Applications De Recherche Scientifique
Synthesis and Cell Toxicity Activities
- A series of compounds, including (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinoline-1(2H)-ones, were synthesized and showed improved antitumor activities when various pyrimidine motifs were introduced at position C-8 of the isoquinolinone ring. These compounds exhibited significant cell toxicity activities against MDA-MB-231, HeLa, and HepG2 cells, indicating their potential in cancer research (Choi et al., 2022).
Anticancer Potential
- Literature data and preliminary results of biological assays suggest that 1-amino-3-hetarylisoquinolines, which are related to (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one, could be considered as promising anticancer compounds (Konovalenko et al., 2020).
Synthetic Applications
- Research on 2-chloro-3-formylquinoline has provided novel and efficient syntheses of compounds including 3-aminoisooxazolo[5,4-b]quinoline, which is structurally related to this compound. These compounds have potential applications in the synthesis of diverse pharmaceuticals (Srivastava et al., 1987).
New Approaches to Synthesis
- A new approach to preparing 1-methyl-3-phenylisoquinoline derivatives, which are closely related to this compound, has been developed. This method involves heating polyphosphate ester and the appropriate oximes, showing utility in synthesizing isoquinoline derivatives with diverse substituents (Niemczak et al., 2015).
Antimicrobial Evaluation
- Synthesized 4-phenyl-3-isoquinolinoyl-hydrazones, related to the this compound, were evaluated for their antibacterial and antifungal activities. Some of these compounds showed fairly active results against various bacteria including Staphylococcus aureus and Staphylococcus epidermidis (Vittorio et al., 1995).
Mécanisme D'action
Target of Action
Duvelisib int is a potent inhibitor of phosphoinositide-3 kinases (PI3K), specifically the isoforms delta and gamma . These isoforms play a crucial role in both innate and adaptive immunity .
Mode of Action
Duvelisib int acts as a strong reversible inhibitor of PI3K-δ and PI3K-γ . By inhibiting these isoforms, Duvelisib int disrupts the signaling pathways that promote cellular growth, proliferation, survival, and migration .
Biochemical Pathways
The inhibition of PI3K-δ and PI3K-γ by Duvelisib int affects multiple downstream kinases, including those in the B-cell receptor (BCR) pathway . This results in the prohibition of proliferation and reduction of viability in malignant B cells .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption, is a p-gp substrate, and inhibits cyp1a2 and cyp2c19 . It is also BBB permeant . These properties can impact the compound’s bioavailability and distribution within the body.
Result of Action
The inhibition of PI3K-δ and PI3K-γ by Duvelisib int leads to the disruption of malignant B-cell proliferation and the tumor microenvironment . This results in reduced viability of malignant B cells .
Analyse Biochimique
Biochemical Properties
(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with certain isoquinoline-binding proteins, which may affect their function and stability . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or protein.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to altered gene expression patterns . Additionally, it has been shown to affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the rate of metabolic reactions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods . Long-term studies have shown that its effects on cellular function can persist, although the magnitude of these effects may diminish over time due to degradation or metabolic adaptation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, it can cause toxic or adverse effects, including enzyme inhibition or cellular toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism . These interactions can affect metabolic flux and alter the levels of specific metabolites. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can influence cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation within different cellular compartments. The compound’s distribution can affect its activity and function, as it may be concentrated in areas where it can exert its biochemical effects most effectively.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can interact with its target biomolecules. The localization of the compound can affect its activity, as it may be more effective in certain cellular environments.
Propriétés
IUPAC Name |
3-[(1S)-1-aminoethyl]-8-chloro-2-phenylisoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O/c1-11(19)15-10-12-6-5-9-14(18)16(12)17(21)20(15)13-7-3-2-4-8-13/h2-11H,19H2,1H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZINZXIFJMLTOK-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1350643-72-9 | |
| Record name | (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one](/img/structure/B1374182.png)
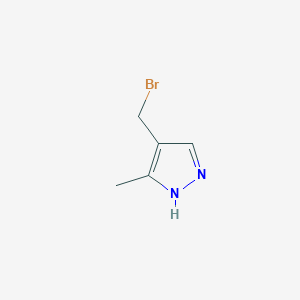
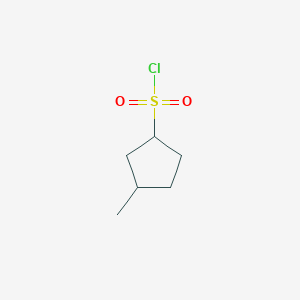
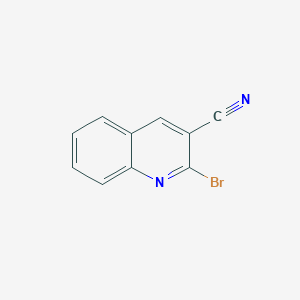
![1-[(4-Fluorophenyl)methyl]-3,3-dimethylpiperazine](/img/structure/B1374192.png)

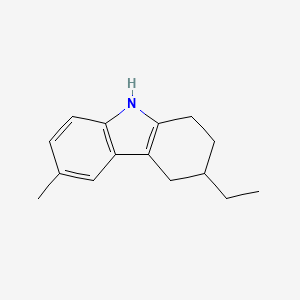
![1-(2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone](/img/structure/B1374195.png)

![1-{2-amino-4H,5H,6H-cyclopenta[b]thiophen-3-yl}ethan-1-one](/img/structure/B1374197.png)
